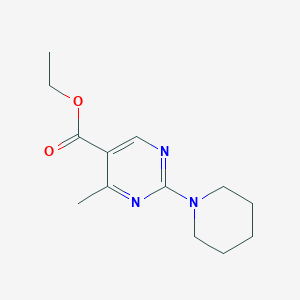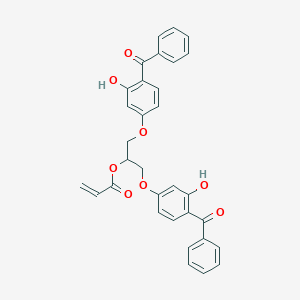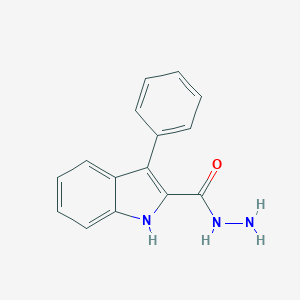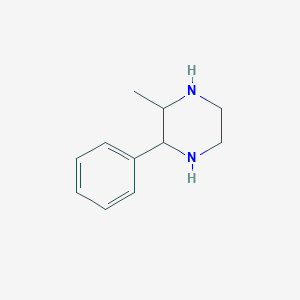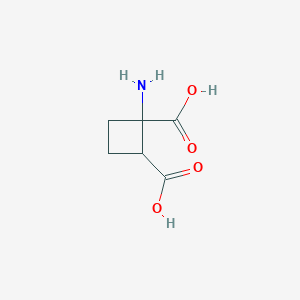
1-aminocyclobutane-1,2-dicarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminocyclobutane-1,2-dicarboxylic acid (ACBC) is a non-proteinogenic amino acid that is structurally similar to glutamate. It was first isolated from the seeds of Sesbania drummondii in 1990 and has since been found in other plant species. ACBC has been studied for its potential as a neurotransmitter and as a tool for investigating glutamate receptors.
Mechanism Of Action
1-aminocyclobutane-1,2-dicarboxylic Acid activates glutamate receptors by binding to the receptor and inducing a conformational change that leads to the opening of ion channels or the activation of intracellular signaling pathways. The exact mechanism of action is still not fully understood, but it is thought to involve interactions with specific amino acid residues in the receptor protein.
Biochemical And Physiological Effects
1-aminocyclobutane-1,2-dicarboxylic Acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine and acetylcholine in the brain, and may have a role in modulating synaptic plasticity. 1-aminocyclobutane-1,2-dicarboxylic Acid has also been shown to have anti-inflammatory effects in the brain, and may have potential as a therapeutic agent for neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
1-aminocyclobutane-1,2-dicarboxylic Acid has several advantages for lab experiments. It is stable and easy to handle, and can be readily synthesized in the lab. 1-aminocyclobutane-1,2-dicarboxylic Acid is also selective for glutamate receptors, which makes it a useful tool for studying these receptors. However, 1-aminocyclobutane-1,2-dicarboxylic Acid has some limitations as well. It is not a natural neurotransmitter, which means that its effects may not accurately reflect those of endogenous neurotransmitters. Additionally, 1-aminocyclobutane-1,2-dicarboxylic Acid may have off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are several areas of future research for 1-aminocyclobutane-1,2-dicarboxylic Acid. One area of interest is the development of 1-aminocyclobutane-1,2-dicarboxylic Acid analogs that have improved selectivity for specific glutamate receptor subtypes. Another area of interest is the investigation of 1-aminocyclobutane-1,2-dicarboxylic Acid's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of 1-aminocyclobutane-1,2-dicarboxylic Acid and its effects on synaptic transmission and plasticity.
Synthesis Methods
1-aminocyclobutane-1,2-dicarboxylic Acid can be synthesized through a multi-step process starting from cyclobutanone. The first step involves the conversion of cyclobutanone to cyclobutanone oxime, which is then converted to 1,2-dicyanocyclobutane. This compound is then reduced to 1,2-diaminocyclobutane, which is finally converted to 1-aminocyclobutane-1,2-dicarboxylic Acid through a carboxylation reaction.
Scientific Research Applications
1-aminocyclobutane-1,2-dicarboxylic Acid has been studied for its potential as a neurotransmitter and as a tool for investigating glutamate receptors. It has been shown to activate both ionotropic and metabotropic glutamate receptors in the brain, and may have a role in modulating synaptic transmission. 1-aminocyclobutane-1,2-dicarboxylic Acid has also been used as a ligand for studying the structure and function of glutamate receptors.
properties
CAS RN |
104639-20-5 |
|---|---|
Product Name |
1-aminocyclobutane-1,2-dicarboxylic Acid |
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
1-aminocyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c7-6(5(10)11)2-1-3(6)4(8)9/h3H,1-2,7H2,(H,8,9)(H,10,11) |
InChI Key |
GCQSQCHWSXNVRH-UHFFFAOYSA-N |
SMILES |
C1CC(C1C(=O)O)(C(=O)O)N |
Canonical SMILES |
C1CC(C1C(=O)O)(C(=O)O)N |
synonyms |
1,2-Cyclobutanedicarboxylic acid, 1-amino- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



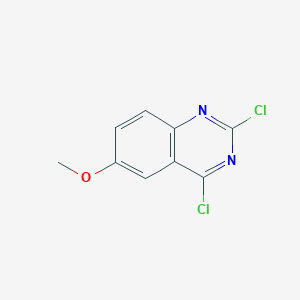
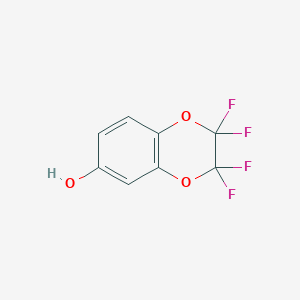

![4-[(2-Phenoxyethyl)sulfanyl]phenol](/img/structure/B11864.png)
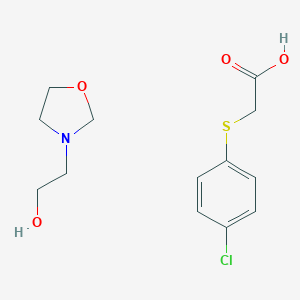
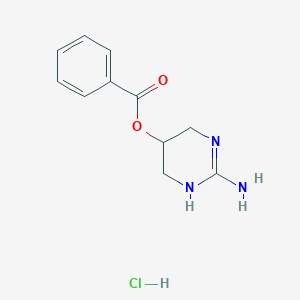
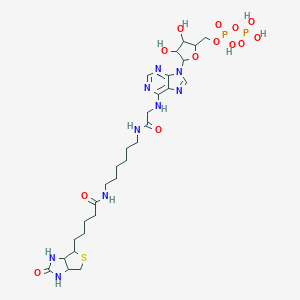
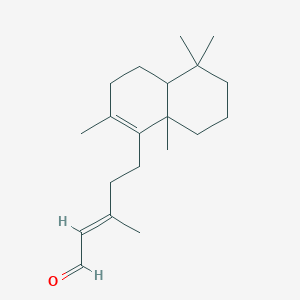
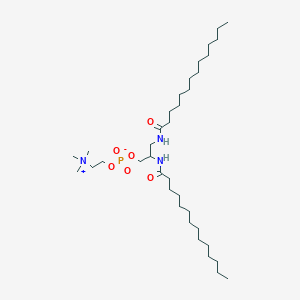
![[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid](/img/structure/B11875.png)
